molecular formula C6H9NaO3 B1612986 Sodium;4-methyl-2-oxo(113C)pentanoate CAS No. 93523-70-7

Sodium;4-methyl-2-oxo(113C)pentanoate

Cat. No. B1612986
CAS RN: 93523-70-7
M. Wt: 153.12 g/mol
InChI Key: IXFAZKRLPPMQEO-NWZHYJCUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Sodium;4-methyl-2-oxo(113C)pentanoate is C6H9NaO3. The structure of similar compounds like Methyl 4-oxopentanoate has been analyzed and it has a molecular formula of C6H10O3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.12 g/mol. For similar compounds like Methyl 4-oxopentanoate, the density is 1.0±0.1 g/cm3, boiling point is 196.0±0.0 °C at 760 mmHg, and vapour pressure is 0.4±0.3 mmHg at 25°C .

properties

IUPAC Name

sodium;4-methyl-2-oxo(113C)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAZKRLPPMQEO-NWZHYJCUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635678
Record name Sodium 4-methyl-2-oxo(1-~13~C)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93523-70-7
Record name Sodium 4-methyl-2-oxo(1-~13~C)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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